molecular formula C17H24N2O2S B2948053 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1396707-32-6

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2948053
CAS No.: 1396707-32-6
M. Wt: 320.45
InChI Key: NSCDOGYMINJNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that combines the structural features of adamantane, thiophene, and urea. Adamantane is a diamondoid hydrocarbon known for its rigid and bulky structure, which imparts unique physical and chemical properties to the compounds it is part of. Thiophene is a sulfur-containing heterocycle that is often found in biologically active molecules. The urea moiety is a functional group that is widely used in pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps:

    Adamantane Functionalization: The adamantane core is first functionalized to introduce a reactive group, such as a hydroxyl or halide group.

    Thiophene Derivatization: Thiophene is modified to introduce a functional group that can react with the adamantane derivative.

    Coupling Reaction: The functionalized adamantane and thiophene derivatives are coupled under specific conditions to form the desired urea compound. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new agrochemicals and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea include:

    1-(Adamantan-1-yl)-3-[2-hydroxyethyl]urea: Lacks the thiophene ring, which may reduce its biological activity.

    1-(Adamantan-1-yl)-3-[2-thiophen-2-yl]urea: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    1-(Adamantan-1-yl)-3-[2-hydroxy-2-(furan-2-yl)ethyl]urea: Contains a furan ring instead of thiophene, which may alter its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of structural features, which confer distinct physical, chemical, and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCDOGYMINJNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.